Cas no 3506-77-2 (4-(3-fluorophenyl)butan-2-one)
4-(3-fluorophenyl)butan-2-one structure
Product Name:4-(3-fluorophenyl)butan-2-one
Numero CAS:3506-77-2
MF:C10H11FO
MW:166.192146539688
CID:320914
PubChem ID:254809
Update Time:2025-09-19
4-(3-fluorophenyl)butan-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butanone,4-(3-fluorophenyl)-
- 4-(3-Fluorophenyl)-2-butanone
- 4-(3-fluorophenyl)butan-2-one
- 3-Fluor-benzylaceton
- 4-(3-fluorophenyl)-butan-2-one
- 4-(3-fluoro-phenyl)-butan-2-one
- AC1L5R0Y
- AC1Q1K5B
- AC1Q4NBO
- CTK4H3484
- NCIOpen2_000706
- NSC79433
- SureCN2290
- MFCD11553463
- NSC-79433
- EN300-52536
- 3506-77-2
- DTXSID80291979
- AKOS009390035
- 3-fluorobenzylacetone
- Z406376716
- SCHEMBL2290
- CS-0250866
- FT-0682171
- IZNPPMHOPRAECP-UHFFFAOYSA-N
- G34539
- DS-013054
-
- MDL: MFCD11553463
- Inchi: 1S/C10H11FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
- Chiave InChI: IZNPPMHOPRAECP-UHFFFAOYSA-N
- Sorrisi: FC1=CC=CC(=C1)CCC(C)=O
Proprietà calcolate
- Massa esatta: 166.07943
- Massa monoisotopica: 166.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 156
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1A^2
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.061
- Punto di ebollizione: 222.4°Cat760mmHg
- Punto di infiammabilità: 98°C
- Indice di rifrazione: 1.487
- PSA: 17.07
- LogP: 2.34730
4-(3-fluorophenyl)butan-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F589710-250mg |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589710-500mg |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F589710-2.5g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 2.5g |
$ 135.00 | 2022-06-05 | ||
| Enamine | EN300-52536-0.05g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 0.05g |
$24.0 | 2025-03-21 | |
| Enamine | EN300-52536-0.1g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 0.1g |
$36.0 | 2025-03-21 | |
| Enamine | EN300-52536-0.25g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 0.25g |
$50.0 | 2025-03-21 | |
| Enamine | EN300-52536-0.5g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 0.5g |
$80.0 | 2025-03-21 | |
| Enamine | EN300-52536-1.0g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 1.0g |
$102.0 | 2025-03-21 | |
| Enamine | EN300-52536-2.5g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 2.5g |
$130.0 | 2025-03-21 | |
| Enamine | EN300-52536-5.0g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 5.0g |
$156.0 | 2025-03-21 |
4-(3-fluorophenyl)butan-2-one Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
3506-77-2 (4-(3-fluorophenyl)butan-2-one) Prodotti correlati
- 1737-19-5(3-Fluorophenylacetone)
- 63416-70-6(3-(4-Fluorophenyl)propanal)
- 245070-85-3(3-(3-Fluorophenyl)propanal)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso